molecular formula C11H16N2O3S B14420939 Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- CAS No. 85344-39-4

Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-

Cat. No.: B14420939
CAS No.: 85344-39-4
M. Wt: 256.32 g/mol
InChI Key: ZDJGXZLUCHAKLN-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an ethylamino sulfonyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- typically involves the reaction of benzamide with ethylamino sulfonyl ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A compound with similar structural features but different functional groups.

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another benzamide derivative with different substituents.

Uniqueness

Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- is unique due to its specific ethylamino sulfonyl ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85344-39-4

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(ethylsulfamoyl)ethyl]benzamide

InChI

InChI=1S/C11H16N2O3S/c1-2-13-17(15,16)9-8-12-11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,12,14)

InChI Key

ZDJGXZLUCHAKLN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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